6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylbenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylbenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinolone derivatives Quinolones are known for their broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylbenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorine atoms: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the sulfonyl group: This step involves the reaction of the quinoline intermediate with a sulfonyl chloride derivative in the presence of a base like triethylamine.
Addition of the pyrrolidinyl group: The final step involves the nucleophilic substitution of the quinoline intermediate with pyrrolidine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylbenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the quinoline core.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinoline derivatives.
Scientific Research Applications
6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylbenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylbenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, depending on the specific application. For example, in antibacterial applications, the compound may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A well-known fluoroquinolone antibiotic with a similar quinoline core.
Norfloxacin: Another fluoroquinolone antibiotic with structural similarities.
Ofloxacin: A fluoroquinolone with a broader spectrum of activity.
Uniqueness
6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylbenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other fluoroquinolones
Properties
IUPAC Name |
6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)sulfonyl-7-pyrrolidin-1-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F2N2O3S/c1-18-5-4-6-21(13-18)35(33,34)26-17-31(16-19-7-9-20(28)10-8-19)24-15-25(30-11-2-3-12-30)23(29)14-22(24)27(26)32/h4-10,13-15,17H,2-3,11-12,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKAQZKWSNGNTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC4)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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